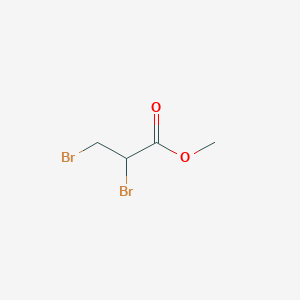

Methyl 2,3-dibromopropionate

Übersicht

Beschreibung

Methyl 2,3-dibromopropionate is an organic compound with the molecular formula C4H6Br2O2. It is the methyl ester of 2,3-dibromopropanoic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromopropionate can be synthesized through the bromination of methyl acrylate. The reaction typically involves the addition of bromine to methyl acrylate in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,3-dibromopropionate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Addition Reactions: It can participate in addition reactions with nucleophiles to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Addition Reactions: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted esters or amides.

Elimination Reactions: Formation of alkenes.

Addition Reactions: Formation of more complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate

Methyl 2,3-dibromopropionate is primarily utilized as a synthetic intermediate in the preparation of various compounds. Notably, it serves as a precursor for the synthesis of methyl 2-azidoacrylate, which is valuable in the production of azide-containing polymers and pharmaceuticals .

Table 1: Synthetic Reactions Involving this compound

Medicinal Chemistry Applications

Research has indicated that derivatives of this compound can be explored for their potential as pharmaceutical agents. For instance, compounds derived from this dibromopropionate have been investigated for their activity against acetylcholinesterase, making them candidates for Alzheimer's disease treatment .

Case Study: Acetylcholinesterase Inhibitors

A study synthesized a series of acetylcholinesterase inhibitors based on the molecular framework of this compound derivatives. The most active compound demonstrated an IC50 value of , indicating significant potential as a therapeutic agent .

Industrial Applications

Historically, this compound was registered for use in controlling bacteria and fungi in industrial recirculating water systems. Although its registration has lapsed, this application highlights its utility as a biocide in industrial settings .

Environmental Considerations

As a halogenated compound, this compound poses environmental risks due to its potential toxicity and irritant properties. It has been classified as hazardous under various regulatory frameworks, necessitating careful handling and disposal practices in both laboratory and industrial environments .

Wirkmechanismus

The mechanism of action of methyl 2,3-dibromopropionate involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, leading to the formation of new chemical bonds and structures .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-bromopropionate: Similar in structure but with only one bromine atom.

Ethyl 2,3-dibromopropionate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2,4-dibromobutyrate: Similar structure but with an additional carbon atom in the chain.

Uniqueness: Methyl 2,3-dibromopropionate is unique due to the presence of two bromine atoms on adjacent carbon atoms, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

Methyl 2,3-dibromopropionate (MDBP) is an organic compound with the molecular formula and a molecular weight of approximately 245.9 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including its use in synthetic organic chemistry and its implications in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.897 g/mol |

| Density | 1.944 g/mL at 20 °C |

| Boiling Point | 83-86 °C (10 mm Hg) |

| Melting Point | 8 °C |

| Flash Point | -33 °C |

Synthesis and Reactivity

MDBP is synthesized through the bromination of methyl acrylate, which involves the addition of bromine to the double bond of the acrylate under reflux conditions. The reaction typically yields high purity and quantity, making it a valuable intermediate for further chemical transformations .

The compound can undergo various reactions, including hydrolysis to form 2,3-dibromopropionic acid and further transformations into more complex structures such as benzodioxane derivatives, which have been studied for their potential biological activities .

Antimicrobial Properties

Research indicates that MDBP exhibits significant antimicrobial activity. It has been utilized as a precursor in the synthesis of compounds that inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis. This mechanism is particularly relevant for developing new antibacterial agents .

Cytotoxicity and Anticancer Potential

MDBP and its derivatives have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds derived from MDBP can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics. The specific mechanisms involve the disruption of cellular signaling pathways that regulate cell survival and proliferation .

Toxicological Aspects

While MDBP has potential therapeutic applications, it also poses risks due to its toxicological profile. It is classified as harmful by inhalation and contact with skin, and it can cause serious eye irritation. Proper handling and safety measures are necessary when working with this compound .

Case Studies

- Antibacterial Activity : A study focused on synthesizing benzodioxane derivatives from MDBP reported significant antibacterial activity against Gram-positive bacteria. The derivatives were shown to inhibit bacterial growth effectively, suggesting that MDBP serves as a valuable building block for developing new antibiotics .

- Cytotoxic Studies : In vitro studies on MDBP derivatives indicated that they exhibit selective cytotoxicity towards cancer cells compared to normal cells. These findings suggest that modifications to the MDBP structure can enhance its anticancer properties while minimizing toxicity to healthy tissues .

Eigenschaften

IUPAC Name |

methyl 2,3-dibromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXQOUUAPQUMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042145 | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1729-67-5 | |

| Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dibromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3-dibromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,3-DIBROMOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69GU2PIR6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common use of methyl 2,3-dibromopropionate in organic synthesis?

A1: this compound serves as a valuable building block for synthesizing various 2-substituted 1,4-benzodioxanes [, ]. These heterocyclic compounds are important templates in medicinal chemistry for designing and creating biologically active compounds.

Q2: Can you describe the reaction between this compound and a substituted catechol like 3-nitrocatechol?

A2: This reaction involves a condensation between this compound and 3-nitrocatechol, leading to the formation of two positional isomers: methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate [, ]. The isomers can be separated and characterized to determine their respective structures.

Q3: How can NMR spectroscopy differentiate between the positional isomers formed in the reaction mentioned above?

A3: HMBC (Heteronuclear Multiple Bond Correlation) NMR analysis is instrumental in unequivocally identifying the two isomers [, ]. This technique provides information about long-range coupling between protons and carbons, allowing for the precise assignment of the nitro group's position on the benzodioxane ring.

Q4: What is the significance of the carboxylate group in this compound in the context of organic synthesis?

A4: The presence of the carboxylate group in this compound offers a significant synthetic advantage. It allows for further derivatization and transformations at the 2-position of the resulting 1,4-benzodioxane scaffold [, ]. This versatility expands the possibilities for creating diverse chemical libraries for biological screening.

Q5: Has this compound been studied for its magnetic properties?

A5: Yes, the proton magnetic resonance spectrum of this compound has been investigated. When dissolved in benzene, it displays a typical ABC pattern, indicating the presence of three distinct proton environments []. This pattern provides valuable information about the molecule's structure and the spin-spin interactions between its protons.

Q6: How does the choice of solvent affect the magnetic properties of this compound?

A6: Studies have shown that the magnetic nonequivalence of methylene protons in this compound is influenced by the solvent used []. This difference arises from the varying interactions between the solvent and the solute molecules, leading to changes in the chemical shifts and coupling constants observed in NMR spectra.

Q7: Can you describe an alternative synthetic route for a compound related to this compound?

A7: Research describes the synthesis of methyl 2,3-dimethoxypropanoate, a compound structurally similar to this compound []. This synthesis involves reacting methyl acrylate with bromine, followed by treatment with sodium methoxide. Optimizing reaction conditions is crucial to maximize yield and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.